

solubility of (E)-4-methyl-2-nonene in organic solvents

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Compound of Interest		
Compound Name:	2-Nonene, 4-methyl-, (E)-	
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An In-Depth Technical Guide to the Solubility of (E)-4-methyl-2-nonene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-methyl-2-nonene is a non-polar alkene with the molecular formula C₁₀H₂₀.[1][2] Its structure, characterized by a long hydrocarbon chain, dictates its solubility behavior in various media. Understanding the solubility of this compound in organic solvents is crucial for its application in synthesis, purification, and as a non-polar medium in various chemical processes. This guide provides a comprehensive overview of the theoretical solubility, a detailed experimental protocol for its quantitative determination, and a hypothetical data presentation.

While specific quantitative solubility data for (E)-4-methyl-2-nonene in a wide range of organic solvents is not readily available in published literature, this guide outlines the principles and methodologies required to determine these values experimentally.

Theoretical Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like."[3] This means that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents. (E)-4-methyl-2-nonene, being an unsaturated hydrocarbon, is a non-polar molecule. Its primary intermolecular interactions are weak London dispersion forces.



Therefore, it is expected to be highly soluble in non-polar organic solvents and poorly soluble in polar solvents.

Data Presentation: A Hypothetical Solubility Table

The following table illustrates how experimentally determined solubility data for (E)-4-methyl-2-nonene would be presented. The qualitative solubility predictions are based on the polarity of the solvents.

Solvent	Solvent Polarity	Predicted Solubility of (E)-4-methyl-2-nonene
n-Hexane	Non-polar	High
Toluene	Non-polar (aromatic)	High
Diethyl Ether	Slightly polar	High
Chloroform	Slightly polar	Medium to High
Acetone	Polar aprotic	Low to Medium
Ethanol	Polar protic	Low
Methanol	Polar protic	Very Low
Water	Highly polar	Insoluble

Experimental Protocol for Quantitative Solubility Determination

This section details a robust methodology for the quantitative determination of the solubility of (E)-4-methyl-2-nonene in various organic solvents.

Objective: To determine the concentration of (E)-4-methyl-2-nonene in a saturated solution of a given organic solvent at a specified temperature.

Materials and Equipment:

(E)-4-methyl-2-nonene (solute), >98% purity



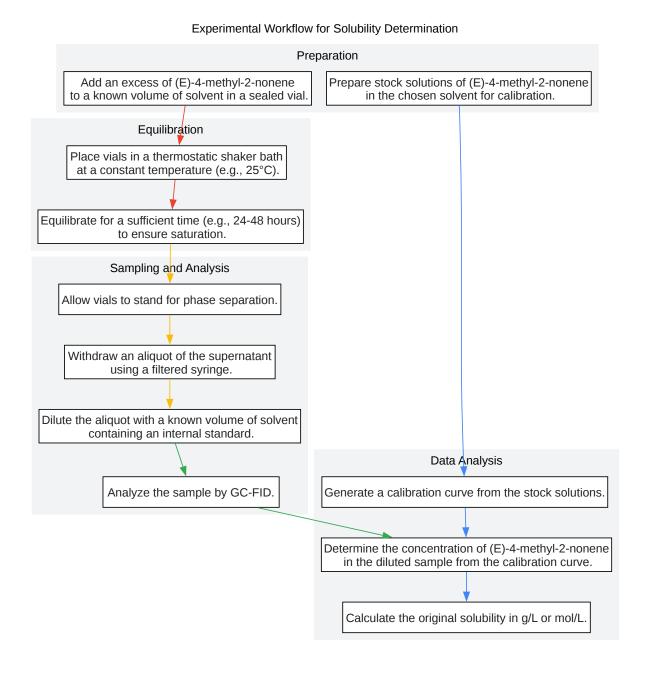




- Organic Solvents (e.g., n-hexane, toluene, ethanol), analytical grade
- Internal Standard for GC analysis (e.g., a non-interfering hydrocarbon like decane)
- Scintillation vials or test tubes with screw caps
- Thermostatic shaker bath or incubator
- Syringes and syringe filters (0.2 μm, solvent-compatible)
- · Volumetric flasks and pipettes
- Gas Chromatograph with Flame Ionization Detector (GC-FID)
- Analytical balance

Experimental Workflow Diagram





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Caption: Workflow for the experimental determination of solubility.



Procedure:

- Preparation of Calibration Standards:
 - Prepare a series of standard solutions of (E)-4-methyl-2-nonene in the solvent of interest at known concentrations.
 - Add a constant, known concentration of an internal standard to each calibration standard.
 - Analyze these standards by GC-FID to generate a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.
- Sample Preparation and Equilibration:
 - Add an excess amount of (E)-4-methyl-2-nonene to a series of vials containing a known volume or mass of the organic solvent. An excess is necessary to ensure a saturated solution with a visible separate phase of the solute.
 - Seal the vials tightly to prevent solvent evaporation.
 - $\circ\,$ Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
 - Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments.

Sampling:

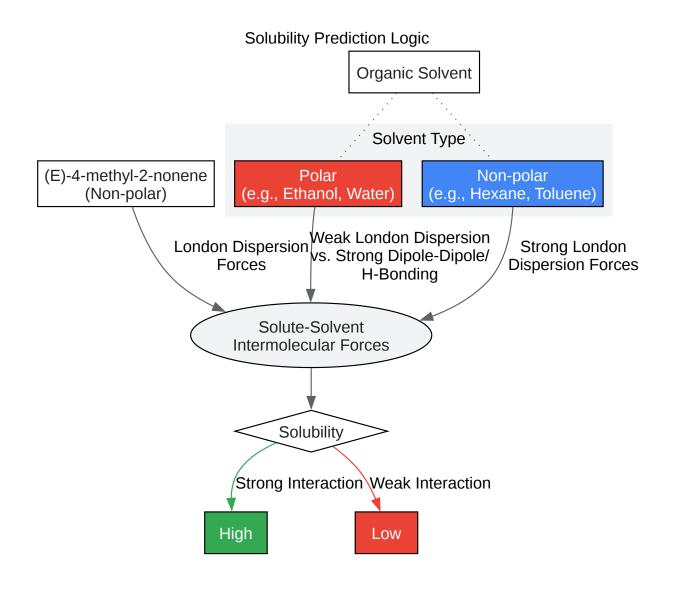
- After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to allow the undissolved (E)-4-methyl-2-nonene to settle.
- Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe fitted with a solvent-compatible filter to prevent any undissolved micro-droplets from being sampled.
- Quantitative Analysis:



- Accurately dilute the withdrawn aliquot with the pure solvent containing the same concentration of the internal standard as used in the calibration curve.
- Inject the diluted sample into the GC-FID.
- Record the peak areas for (E)-4-methyl-2-nonene and the internal standard.
- Data Calculation:
 - Using the peak area ratio from the GC analysis and the calibration curve, determine the concentration of (E)-4-methyl-2-nonene in the diluted sample.
 - Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of (E)-4-methyl-2-nonene in the specific solvent at the experimental temperature.

Logical Relationship Diagram for Solubility Prediction





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